Net Kinetic Isotope Effect (k_H/k_D) of 1.3–1.4 in Pincer‑Nickel‑Mediated Si–H/Si–D Activation
When pincer‑nickel complex 1‑OSiMe₃ reacts with excess Ph₂SiH₂ versus Ph₂SiD₂, a net primary kinetic isotope effect of k_H/k_D = 1.3–1.4 is observed at room temperature [REFS‑1]. This quantifies the degree to which Si–H bond cleavage participates in the rate‑determining step and would be undetectable using only the protio silane.
| Evidence Dimension | Kinetic isotope effect (k_H/k_D) for Si–H vs. Si–D bond activation |
|---|---|
| Target Compound Data | k_D (Ph₂SiD₂) measured by product formation rate; slower than Ph₂SiH₂ |
| Comparator Or Baseline | Ph₂SiH₂ (protio diphenylsilane) gives k_H; net KIE = ca. 1.3–1.4 |
| Quantified Difference | k_H/k_D = 1.3–1.4 (room temperature, C₆D₆ solvent) |
| Conditions | Stoichiometric reaction of (POCsp²OP)Ni(OSiMe₃) with excess Ph₂SiH₂ or Ph₂SiD₂ in C₆D₆ at 25 °C; product distribution monitored by ¹H/²H NMR. |
Why This Matters
A researcher selecting a silane for mechanistic KIE studies requires a defined isotopologue; Ph₂SiH₂ cannot provide k_D data, while Ph₂SiD₂ enables direct competitive kinetic measurements.
- [1] Reactions of Phenylhydrosilanes with Pincer–Nickel Complexes: Evidence for New Si–O and Si–C Bond Formation Pathways. J. Am. Chem. Soc. 2015, 137, 14999‑15007. (DOI: 10.1021/jacs.5b10066) View Source
